molecular formula C13H21BrClNO2 B4731569 2-[(3-bromo-4-ethoxybenzyl)amino]butan-1-ol hydrochloride

2-[(3-bromo-4-ethoxybenzyl)amino]butan-1-ol hydrochloride

Cat. No.: B4731569
M. Wt: 338.67 g/mol
InChI Key: ZXQIIMJDLRUZMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromo-4-ethoxybenzyl)amino]butan-1-ol hydrochloride, also known as BEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BEB is a synthetic compound that is structurally similar to natural compounds found in the human body, making it an ideal candidate for studying the biochemical and physiological effects of these compounds.

Mechanism of Action

The mechanism of action of 2-[(3-bromo-4-ethoxybenzyl)amino]butan-1-ol hydrochloride is not fully understood, but it is believed to act as a competitive antagonist of certain GPCRs. By binding to the receptor site of these proteins, this compound blocks the binding of other ligands, preventing their activation. This inhibition of GPCR activation can lead to a wide range of physiological effects, depending on the specific receptor being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are highly dependent on the specific GPCR being targeted. Some of the potential effects of this compound include changes in blood pressure, heart rate, and neurotransmitter release. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models, suggesting potential applications in the treatment of chronic pain and inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[(3-bromo-4-ethoxybenzyl)amino]butan-1-ol hydrochloride in lab experiments is its specificity for certain GPCRs. By selectively targeting these proteins, researchers can gain insight into their function and regulation. However, one of the limitations of using this compound is its potential for off-target effects. Because this compound is a synthetic compound, it may interact with other proteins or enzymes in unintended ways, leading to false or misleading results.

Future Directions

There are many potential future directions for research involving 2-[(3-bromo-4-ethoxybenzyl)amino]butan-1-ol hydrochloride. One area of interest is in the development of new drugs that target specific GPCRs. By understanding the mechanism of action of this compound and other GPCR antagonists, researchers can design more effective and selective drugs for a wide range of diseases and conditions. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.

Scientific Research Applications

2-[(3-bromo-4-ethoxybenzyl)amino]butan-1-ol hydrochloride has been studied extensively for its potential applications in biomedical research. One of the primary research applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in a wide range of physiological processes, including vision, taste, smell, and hormone regulation. This compound has been shown to be a potent antagonist of certain GPCRs, making it an ideal tool for studying the function and regulation of these proteins.

Properties

IUPAC Name

2-[(3-bromo-4-ethoxyphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2.ClH/c1-3-11(9-16)15-8-10-5-6-13(17-4-2)12(14)7-10;/h5-7,11,15-16H,3-4,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQIIMJDLRUZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)OCC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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